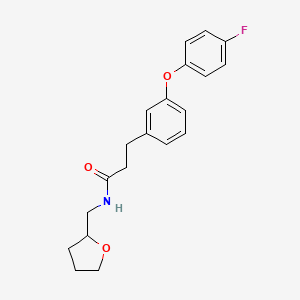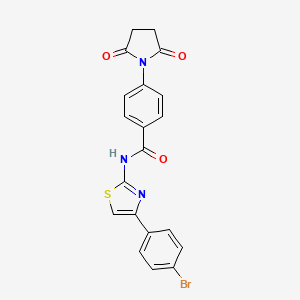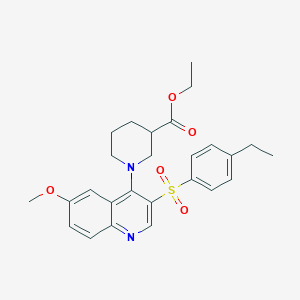![molecular formula C8H17ClO3 B2645766 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane CAS No. 100688-50-4](/img/structure/B2645766.png)
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane is a chemical compound with the molecular formula C8H17ClO3 . It has a molecular weight of 196.67 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-3-(2-(2-methoxyethoxy)ethoxy)propane . The InChI code for this compound is 1S/C8H17ClO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-8H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm^3 . It has a boiling point of 243.3±20.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.1±3.0 kJ/mol . The flash point is 83.3±21.9 °C . The index of refraction is 1.428 . The molar refractivity is 49.2±0.3 cm^3 . The polar surface area is 28 Å^2 . The polarizability is 19.5±0.5 10^-24 cm^3 . The surface tension is 30.2±3.0 dyne/cm . The molar volume is 191.1±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Polymer Initiators
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane has been used in the synthesis of polymerization initiators. For example, Feng (2005) demonstrated the preparation of (3-(2′-ethoxyethoxy)propyl)lithium from 1-Chloro-3-(2′-ethoxyethoxy)-propane, highlighting its role in anion polymerization processes as an initiator with high yield and efficiency (Feng, 2005).
Material Science and Polymer Electrolytes
In material science, particularly in the development of polymer electrolytes for energy storage applications, a double-comb polysiloxane with ethylene oxide side chains, poly[bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propylsiloxane], was prepared to compare its conductivity and thermal properties. This work by Hooper et al. (1999) showcased the potential of using this compound derivatives in creating highly conductive solid-state polymer electrolytes (Hooper et al., 1999).
Environmental Biodegradation
Bosma and Janssen (1998) explored the biotransformation of chlorinated propanes, including derivatives similar to this compound, by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase. This research highlighted the environmental relevance of understanding the biodegradation pathways of chlorinated compounds in mitigating pollution (Bosma & Janssen, 1998).
Organic Synthesis and Chemical Transformations
The compound has also found application in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, showcasing its versatility as a precursor in the synthesis of complex organic molecules with potential applications in natural product synthesis and pharmaceutical development (Alonso et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-3-[2-(2-methoxyethoxy)ethoxy]propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDWGHGQWJLHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)
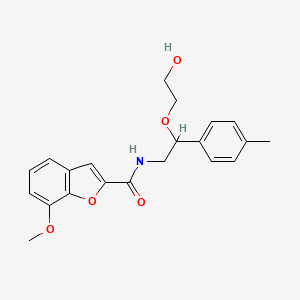
![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)
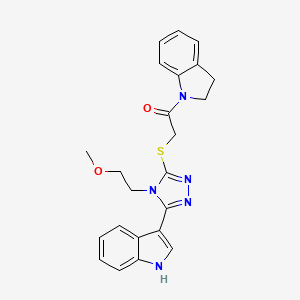
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2645691.png)
![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)
![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)

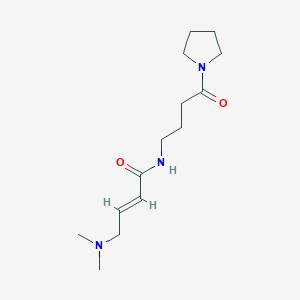
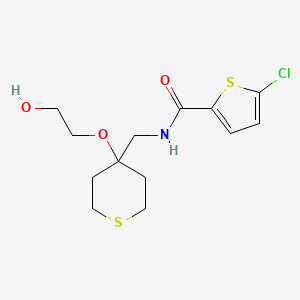
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)
